molecular formula C18H14N2O3 B1507050 4-(5-Cyano-7-isopropylbenzo[d]oxazol-2-yl)benzoic acid

4-(5-Cyano-7-isopropylbenzo[d]oxazol-2-yl)benzoic acid

Cat. No.: B1507050
M. Wt: 306.3 g/mol
InChI Key: DAOQXJMMMMXFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Cyano-7-isopropylbenzo[d]oxazol-2-yl)benzoic acid is a useful research compound. Its molecular formula is C18H14N2O3 and its molecular weight is 306.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

4-(5-cyano-7-propan-2-yl-1,3-benzoxazol-2-yl)benzoic acid

InChI

InChI=1S/C18H14N2O3/c1-10(2)14-7-11(9-19)8-15-16(14)23-17(20-15)12-3-5-13(6-4-12)18(21)22/h3-8,10H,1-2H3,(H,21,22)

InChI Key

DAOQXJMMMMXFAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=CC(=C1)C#N)N=C(O2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 5-l, round-bottom flask fitted with a stir bar and a Claisen adapter fitted with a thermocouple and a nitrogen line was added was added methyl 4-(5-cyano-7-isopropyl-1,3-benzoxazol-2-yl)benzoate (40.5 g, Step B) tetrahydrofuran (1.25 l), methanol (630 ml), water (315 ml), and lithium hydroxide monohydrate (10.7 g). The mixture was heated to 50° C. and stirred at this temperature for 1 h. The mixture was then cooled and concentrated to a thick slurry. 1N HCl (3.2 l) was added and an off-white solid formed. The mixture was stirred for 5 min and then filtered, washing with water (2×500 ml). The solid was transferred to a 2-1 round-bottom flask, concentrated from toluene (1 l) and then dried in vacuo. Mass spectrum (ESI) 307.0 (M+1). 1H NMR (500 MHz, DMSO-d6): δ 8.69 (d, J=7.5 Hz, 2H), 8.28 (s, 1H), 8.16 (d, J=8.0 Hz, 2H), 7.81 (s, 1H), 3.46 (septet, J=6.5 Hz, 1H), 1.40 (d, H=7.0 Hz, 6H).
[Compound]
Name
5-l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 4-(5-cyano-7-isopropyl-1,3-benzoxazol-2-yl)benzoate
Quantity
40.5 g
Type
reactant
Reaction Step Two
Quantity
1.25 L
Type
reactant
Reaction Step Two
Quantity
630 mL
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
10.7 g
Type
reactant
Reaction Step Two
Name
Quantity
315 mL
Type
solvent
Reaction Step Two

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